molecular formula C7H5F3N2O B14807448 6-Amino-5-(trifluoromethyl)nicotinaldehyde

6-Amino-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B14807448
M. Wt: 190.12 g/mol
InChI Key: SAZRUPQAICUNDM-UHFFFAOYSA-N
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Description

6-Amino-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H5F3N2O. It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-(trifluoromethyl)nicotinaldehyde with ammonia or an amine under controlled conditions to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation, nitration, and subsequent reduction reactions to introduce the desired functional groups. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridine-3-carboxaldehyde: Similar structure but lacks the amino group.

    2-Amino-5-(trifluoromethyl)nicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    6-(Trifluoromethyl)nicotinaldehyde: Similar structure but lacks the amino group

Uniqueness

6-Amino-5-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(3-13)2-12-6(5)11/h1-3H,(H2,11,12)

InChI Key

SAZRUPQAICUNDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)C=O

Origin of Product

United States

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